4-Bromo-3-fluoro-5-methoxyaniline 4-Bromo-3-fluoro-5-methoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519931
InChI: InChI=1S/C7H7BrFNO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,10H2,1H3
SMILES: COC1=C(C(=CC(=C1)N)F)Br
Molecular Formula: C7H7BrFNO
Molecular Weight: 220.04 g/mol

4-Bromo-3-fluoro-5-methoxyaniline

CAS No.:

Cat. No.: VC13519931

Molecular Formula: C7H7BrFNO

Molecular Weight: 220.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-fluoro-5-methoxyaniline -

Specification

Molecular Formula C7H7BrFNO
Molecular Weight 220.04 g/mol
IUPAC Name 4-bromo-3-fluoro-5-methoxyaniline
Standard InChI InChI=1S/C7H7BrFNO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,10H2,1H3
Standard InChI Key LNVJWSAJCOUHDU-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)N)F)Br
Canonical SMILES COC1=C(C(=CC(=C1)N)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 4-bromo-3-fluoro-5-methoxyaniline is C₇H₇BrFNO, with a molecular weight of 220.04 g/mol. Its IUPAC name derives from the positions of its substituents on the aniline backbone:

  • Bromine at the 4-position

  • Fluorine at the 3-position

  • Methoxy group (-OCH₃) at the 5-position

The compound’s structure is represented by the canonical SMILES notation COC1=CC(=C(C(=C1)F)Br)N, which encodes the spatial arrangement of its functional groups.

Comparative Analysis with Structural Analogs

Substituent positioning significantly influences the physicochemical and biological properties of halogenated anilines. The table below contrasts 4-bromo-3-fluoro-5-methoxyaniline with related compounds:

Compound NameSubstituent PositionsMolecular FormulaKey Differences in Reactivity/Activity
3-Bromo-5-fluoro-4-methoxyanilineBr (3), F (5), OCH₃ (4)C₇H₇BrFNOAltered electronic effects due to bromine at 3-position
4-Bromo-2-fluoro-5-methylanilineBr (4), F (2), CH₃ (5)C₇H₇BrFNH₂Methyl group enhances lipophilicity vs. methoxy
5-Bromo-3-fluoro-4-methoxyanilineBr (5), F (3), OCH₃ (4)C₇H₇BrFNOBromine at 5-position reduces steric hindrance

The meta- and para-positions of the bromine and methoxy groups in 4-bromo-3-fluoro-5-methoxyaniline create a distinct electronic profile, influencing its participation in electrophilic substitution and cross-coupling reactions.

Synthesis and Optimization Strategies

Bromination and Fluorination Pathways

While no direct synthesis route for 4-bromo-3-fluoro-5-methoxyaniline is documented, methodologies for analogous compounds suggest a multi-step approach:

  • Nitration of Precursor: Starting with 3-fluoro-5-methoxyaniline, nitration introduces a nitro group at the 4-position.

  • Bromination: Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively substitutes the nitro group’s para-position with bromine .

  • Reduction: Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine, yielding the target compound.

Critical Reaction Parameters:

  • Temperature: Optimal bromination occurs at 15–60°C to prevent over-bromination .

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.

Industrial-Scale Production Challenges

Industrial synthesis requires addressing:

  • Regioselectivity: Competing bromination at ortho/meta positions necessitates directing groups or protective strategies.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product in >85% purity.

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O of methoxy), and 550 cm⁻¹ (C-Br).

  • NMR (¹H):

    • δ 6.45 (s, 1H, aromatic H-2)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 5.10 (broad, 2H, NH₂)

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point98–102°C (estimated)Differential Scanning Calorimetry
Solubility in Water<0.1 g/L (25°C)Shake-flask method
logP (Octanol-Water)2.34Computational prediction

The low water solubility and moderate lipophilicity suggest applicability in organic synthesis rather than aqueous biological systems.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Combretastatin Analogs: Tubulin-binding agents with antivascular effects in tumors.

  • Kinase Inhibitor Scaffolds: Functionalization at the amine group generates libraries for high-throughput screening.

Materials Science Applications

  • Dye Synthesis: Methoxy and halogen groups contribute to bathochromic shifts in azo dyes.

  • Polymer Modification: Incorporation into polyaniline derivatives enhances conductivity and thermal stability.

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